1-(2-bromoethyl)-1H-indole-2,3-dione
Overview
Description
The compound "1-(2-bromoethyl)-1H-indole-2,3-dione" is a derivative of indole-2,3-dione, which is a scaffold found in various natural products and is known for its versatile bioactivity. It is used in the synthesis of a wide range of heterocyclic compounds and has applications in drug development. Indole-2,3-dione derivatives have been studied for their antibacterial activities and as corrosion inhibitors for metals in acidic solutions .
Synthesis Analysis
The synthesis of related brominated indole derivatives has been explored in several studies. For instance, brominated bi-1H-indene diones have been synthesized from their non-brominated precursors, demonstrating that the introduction of bromine atoms can significantly alter the properties of these compounds . Another study describes the conversion of 2-(2-bromoallyl)-1,3-dicarbonyl compounds into various substituted pyrroles, indicating that bromo-substituted precursors can be used to synthesize complex heterocyclic structures . Additionally, the preparation of 1-indol-3-ylpropane-1,2-dione and related compounds has been achieved through different synthetic routes, including the use of indolylmagnesium bromide .
Molecular Structure Analysis
The molecular structure of brominated indole derivatives has been analyzed in some studies. For example, the crystal structure of a dibromomethyl bi-1H-indene dione was obtained, revealing a defective tightness in molecular arrangement compared to its precursor . The structure of a bromohydroxyphenyl-substituted tetrahydroacridine-1,8-dione has also been reported, featuring an intramolecular hydrogen bond forming an S(8) ring .
Chemical Reactions Analysis
The reactivity of brominated indole derivatives has been investigated, showing that these compounds can undergo various chemical transformations. The reaction of indoles with N-bromosuccinimide leads to the formation of dibromo-1,3-dihydroindol-2-ones, which are useful precursors for indole-2,3-diones . Moreover, a regioselective photoaddition of 2-amino-1,4-naphthoquinone with alkenes has been developed to synthesize dihydroindole-diones, demonstrating the potential for photo-induced molecular transformations involving brominated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives are influenced by the presence of bromine atoms. The UV-Vis absorption spectra, photochromic, and photomagnetic properties of these compounds have been studied, showing that bromination can lead to considerable changes in their behavior . The antibacterial and anticorrosion activities of indole-2,3-dione derivatives have also been evaluated, suggesting that these compounds can serve as effective inhibitors against metal corrosion and microbial growth .
Scientific Research Applications
Synthesis and Organic Chemistry
1-(2-bromoethyl)-1H-indole-2,3-dione, a derivative of Indole-2,3-dione (isatin), demonstrates significant versatility in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, such as indoles and quinolines. This compound's reactivity and structural flexibility make it a valuable tool for creating novel organic molecules and potentially useful drugs (Garden & Pinto, 2001).
Antimicrobial Applications
Research indicates that derivatives of 1-(2-bromoethyl)-1H-indole-2,3-dione possess notable antimicrobial properties. For instance, studies on a variety of 1H-indole-2,3-dione derivatives have shown high antimicrobial activity against different strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Ashok et al., 2015).
Chemosensory and Metal Detection
1H-indole-2,3-dione has been employed as a chemosensor agent due to its amide and carbonyl functional groups, which are capable of binding and chelating metal ions. Specifically, it exhibits a high sensing capability and selective detection for Fe3+ ions, which could lead to applications in environmental monitoring and industrial processes (Fahmi et al., 2019).
Photophysical and Photochemical Properties
The compound's photophysical and photochemical properties have been explored, revealing its potential in photoinduced molecular transformations. This could be leveraged in fields such as photopharmacology and the development of photoresponsive materials (Kobayashi et al., 1991).
Anticancer and Antituberculosis Activity
Indole derivatives, including 1H-indole-2,3-dione, have shown potential as anticancer agents. Their ability to act as synthons for bioactive heterocycles makes them candidates for the development of novel anticancer therapies (Sachdeva et al., 2020). Additionally, derivatives of this compound have exhibited significant inhibitory activity against Mycobacterium tuberculosis, suggesting their use in antituberculosis drugs (Karalı et al., 2007).
Safety And Hazards
This involves identifying the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions or applications of the compound.
Please consult a chemistry professional or a relevant database for specific information about “1-(2-bromoethyl)-1H-indole-2,3-dione”.
properties
IUPAC Name |
1-(2-bromoethyl)indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-6-12-8-4-2-1-3-7(8)9(13)10(12)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJALPCXFOSGNST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393478 | |
Record name | 1-(2-bromoethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-1H-indole-2,3-dione | |
CAS RN |
4290-78-2 | |
Record name | 1-(2-bromoethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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